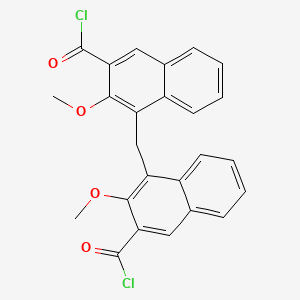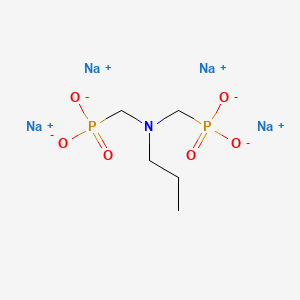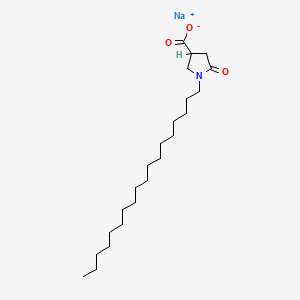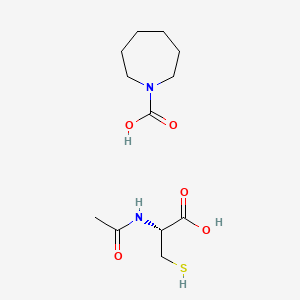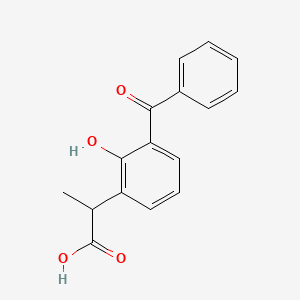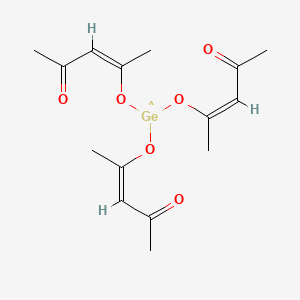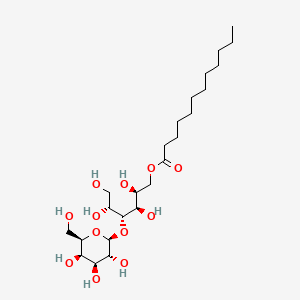![molecular formula C10H20N2O B12665938 2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide CAS No. 63949-17-7](/img/structure/B12665938.png)
2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide is a chemical compound known for its applications in various fields such as polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes an acrylamide group, a methyl group, and an isopropylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide typically involves the reaction of 2-methylacryloyl chloride with 3-(isopropylamino)propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at a controlled temperature, often around 0-5°C, to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the product is typically achieved through techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acrylamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers with unique properties.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Materials Science: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide involves its interaction with various molecular targets. In polymer chemistry, it acts as a reactive monomer that can form covalent bonds with other monomers, leading to the formation of copolymers. In pharmaceuticals, it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic forces, influencing the compound’s bioactivity and pharmacokinetics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Dimethylamino)propyl]methacrylamide
- 2-(Dimethylamino)ethyl methacrylate
- N-(2-Hydroxypropyl)methacrylamide
Uniqueness
2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and physical properties. This uniqueness makes it valuable in applications where precise control over polymer structure and properties is required .
Eigenschaften
CAS-Nummer |
63949-17-7 |
|---|---|
Molekularformel |
C10H20N2O |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
2-methyl-N-[3-(propan-2-ylamino)propyl]prop-2-enamide |
InChI |
InChI=1S/C10H20N2O/c1-8(2)10(13)12-7-5-6-11-9(3)4/h9,11H,1,5-7H2,2-4H3,(H,12,13) |
InChI-Schlüssel |
HSJUCVMTRAUTNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCCNC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



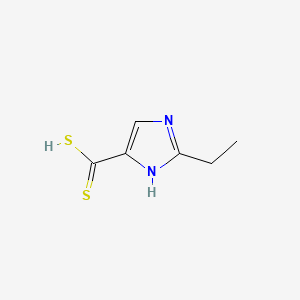
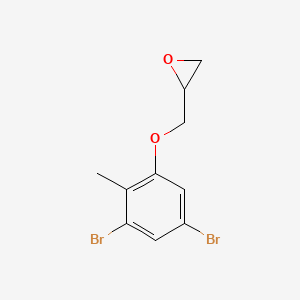

![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)

